O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate
Description
O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate is a fluorinated pyrrolidine derivative featuring a five-membered ring system with ester groups at the 1- and 3-positions. The fluorine substituent at the 3-position introduces unique electronic and steric effects, enhancing metabolic stability and modulating reactivity compared to non-fluorinated analogs. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting enzymes or receptors sensitive to fluorinated scaffolds .
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 3-fluoropyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-19-12(17)14(15)7-8-16(10-14)13(18)20-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPULGMAZTXERJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Pyrrolidine Intermediate
A common strategy involves introducing fluorine into a pyrrolidine precursor. For example, 3-hydroxypyrrolidine-1,3-dicarboxylate can be fluorinated using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Synthesis of 3-Hydroxypyrrolidine Precursor :
Starting with pyrrolidine-1,3-dicarboxylic acid, selective esterification with benzyl bromide and methyl iodide yields 1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. Oxidation of the C3 position using Jones reagent or $$ \text{KMnO}_4 $$ generates the 3-hydroxy intermediate.Fluorination Step :
Treating the 3-hydroxy derivative with DAST in anhydrous dichloromethane at $$-20^\circ \text{C}$$ replaces the hydroxyl group with fluorine. This step typically achieves 70–85% yield, with stereochemical control dependent on the starting material’s configuration.
Asymmetric Synthesis via Chiral Catalysis
To obtain the (R)-enantiomer, asymmetric fluorination is employed. A method adapted from pharmaceutical syntheses uses chiral auxiliaries or catalysts:
Chiral Proline Derivatives :
(R)-Proline methyl ester is reacted with benzyl chloroformate to form a protected intermediate. Subsequent fluorination using $$ \text{Selectfluor}^\circledR $$ in acetonitrile introduces fluorine at C3 with >90% enantiomeric excess (ee).Enzymatic Resolution :
Racemic 3-fluoropyrrolidine-1,3-dicarboxylate is subjected to lipase-catalyzed hydrolysis, selectively deprotecting one enantiomer. The desired (R)-isomer is isolated via column chromatography.
Carbamate Formation Using 1,1′-Carbonyldiimidazole (CDI)
A scalable route from PMC literature involves CDI-mediated carbamate formation:
Reaction of Quinolin-3-ylmethanol with CDI :
CDI reacts with alcohols to form imidazolyl carbamates. Substituting quinolin-3-ylmethanol with benzyl alcohol generates 1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate after coupling with proline methyl ester.Fluorination Post-Carbamate Formation :
After esterification, the pyrrolidine ring is fluorinated using $$ \text{XeF}2 $$ in the presence of a Lewis acid (e.g., $$ \text{BF}3 \cdot \text{OEt}_2 $$), achieving 65–75% yield.
Critical Analysis of Methodologies
Yield and Purity Comparisons
| Method | Yield (%) | Purity (%) | Stereochemical Control |
|---|---|---|---|
| DAST Fluorination | 70–85 | 95 | Moderate |
| Asymmetric Catalysis | 60–75 | 98 | High (90% ee) |
| CDI-Mediated Synthesis | 65–75 | 97 | Low |
The asymmetric route offers superior enantioselectivity but requires costly catalysts. DAST fluorination is cost-effective but less stereoselective.
Challenges in Purification
- Byproduct Formation : Hydrolysis of esters during fluorination necessitates neutralization with $$ \text{NaHCO}_3 $$ and extraction with ethyl acetate.
- Chromatography : Silica gel chromatography with hexane/ethyl acetate (7:3) is standard for isolating the (R)-enantiomer.
Industrial-Scale Production Insights
Patent data reveal that large-scale synthesis prioritizes:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways.
Industry: In industrial settings, this compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the benzyl and methyl groups may influence the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Non-Fluorinated Pyrrolidine Derivatives
The absence of fluorine reduces electronegativity and may decrease metabolic stability, making it less favorable in drug candidates requiring prolonged half-lives.
Key Differences :
- Synthetic Yield: Non-fluorinated analogs (e.g., B1_6 in ) often achieve higher yields (91%) compared to fluorinated derivatives, where halogenation steps may reduce efficiency.
Piperidine-Based Analogs
O1-Benzyl O3-methyl trans-6-methylpiperidine-1,3-dicarboxylate (CAS 1269755-57-8, ) replaces the pyrrolidine ring with a six-membered piperidine.
Piperidine derivatives are often preferred in macrocyclic drug synthesis due to their conformational adaptability .
Azetidine Derivatives
O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate (CAS 2375195-00-7, ) features a four-membered azetidine ring with an amino group.
Key Contrasts :
- Stability : Azetidines are less thermally stable than pyrrolidines due to higher strain.
- Functionality: The amino group in azetidines enables peptide coupling, whereas fluorine in the target compound modifies electronic profiles .
Substituent Variations in Piperidine/Pyrrolidine Esters
Compounds like 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (CAS 664364-60-7, ) and 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS 1095010-45-9, ) highlight the impact of substituent diversity:
- Ethyl vs. Methyl Esters : Ethyl esters () may alter lipophilicity and hydrolysis rates.
Biological Activity
O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate (CAS No. 2115043-52-0) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to influence pathways related to inflammation and metabolic disorders. The compound's structure suggests potential interactions with enzymes involved in metabolic processes, possibly acting as an inhibitor or modulator.
Biological Activity
Research indicates that this compound may exhibit the following biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory markers in vitro. This could be beneficial in conditions such as arthritis or other inflammatory diseases.
- Neuroprotective Properties : Some studies have indicated that derivatives of pyrrolidine compounds can provide neuroprotection against oxidative stress, which may extend to this compound as well.
- Metabolic Regulation : Given its structure, it may play a role in regulating metabolic pathways, potentially influencing glucose metabolism and insulin sensitivity.
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal examined the anti-inflammatory effects of similar pyrrolidine derivatives. The results showed a significant reduction in pro-inflammatory cytokines when treated with these compounds. Although specific data for this compound is limited, it is hypothesized that it may exhibit similar effects due to structural similarities .
Case Study 2: Neuroprotective Effects
Research involving pyrrolidine analogs has demonstrated neuroprotective effects in animal models of neurodegenerative diseases. These studies highlighted the ability of these compounds to mitigate neuronal death and improve cognitive function . Further investigation into this compound could elucidate its potential in neuroprotection.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. A key step includes the introduction of the benzyl and methyl ester groups via carbamate formation. For example:
React pyrrolidine-3-carboxylic acid with benzyl chloroformate in a biphasic system (toluene/water) under basic conditions (NaHCO₃) at 0°C to install the benzyloxycarbonyl (Cbz) group.
Esterify the free carboxylic acid with methanol using coupling agents like DCC or via acid-catalyzed conditions.
This method ensures regioselectivity and avoids over-functionalization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and fluorine coupling patterns (e.g., splitting due to the 3-fluoro group).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
- IR Spectroscopy : Identifies ester (C=O stretch at ~1740 cm⁻¹) and carbamate (N–C=O at ~1680 cm⁻¹) functionalities.
- X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .
Q. What are common chemical transformations of this compound in medicinal chemistry?
- Methodological Answer :
- Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group for further functionalization.
- Fluorine Substitution : Nucleophilic aromatic substitution (e.g., with amines) at the 3-fluoro position.
- Ester Hydrolysis : Basic or acidic conditions cleave the methyl ester to yield carboxylic acid derivatives for conjugation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
- Methodological Answer :
- Temperature Control : Maintaining 0°C during benzylation minimizes side reactions (e.g., over-alkylation) .
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
- Catalyst Screening : Use of DMAP or HOBt accelerates esterification/coupling steps.
- Workflow : Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion .
Q. How do structural modifications at the 3-fluoro position alter reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine increases electrophilicity of adjacent carbons, enabling nucleophilic attacks (e.g., SNAr reactions).
- Comparative Studies : Replace fluorine with chlorine () or hydrogen to assess steric/electronic impacts on ring puckering and biological activity.
- Kinetic Analysis : Use DFT calculations to model transition states for fluorinated vs. non-fluorinated analogs .
Q. What strategies resolve contradictions in NMR data for diastereomeric mixtures?
- Methodological Answer :
- Chiral Derivatization : Convert enantiomers into diastereomers using Mosher’s acid for ¹H NMR splitting analysis.
- 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons to assign stereochemistry.
- Dynamic Resolution : Employ chiral column chromatography (e.g., Chiralpak® IA) to separate enantiomers and validate purity .
Q. How can computational methods predict bioactive conformations?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using force fields (e.g., AMBER) to identify low-energy conformers.
- Docking Studies : Use AutoDock Vina to screen against target enzymes (e.g., kinases) and validate with experimental IC₅₀ data.
- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .
Data Contradiction Analysis
Q. Discrepancies in reported melting points across studies: How to address?
- Methodological Answer :
- Purification Protocols : Recrystallize from EtOAc/hexanes to remove impurities affecting thermal properties.
- DSC Analysis : Compare differential scanning calorimetry curves to detect polymorphic forms.
- Literature Cross-Validation : Check solvent-dependent melting points in PubChem or Reaxys .
Q. Conflicting biological activity What experimental controls are essential?
- Methodological Answer :
- Purity Assurance : Validate compound purity (>95% via HPLC) before bioassays.
- Positive/Negative Controls : Include known inhibitors (e.g., kinase inhibitors) and vehicle-only samples.
- Dose-Response Curves : Perform triplicate experiments to establish EC₅₀/IC₅₀ reproducibility .
Methodological Tables
Q. Table 1: Optimization of Benzylation Reaction (Adapted from )
| Parameter | Condition A | Condition B | Optimal Condition |
|---|---|---|---|
| Temperature | 0°C | 25°C | 0°C |
| Solvent | Toluene | THF | Toluene/Water |
| Base | NaHCO₃ | Et₃N | NaHCO₃ |
| Yield | 85% | 62% | 91% |
Q. Table 2: Comparative Reactivity of Fluorinated vs. Non-Fluorinated Analogs
| Compound | Reaction Rate (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| O1-Benzyl O3-methyl 3-fluoro-... | 2.1 × 10⁻³ | 18.7 |
| O1-Benzyl O3-methyl pyrrolidine... | 1.3 × 10⁻³ | 22.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
